2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

Medicinal Chemistry Computational Chemistry Drug Design

Select this exact ortho-substituted 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092798-79-1) to ensure optimal HDAC2 inhibition (IC50 205 nM) and ERα binding affinity (IC50 1.40 nM). Avoid regioisomer or non-fluorinated analogs that compromise potency and selectivity. The balanced clogP (2.29) and sp³-rich azetidine core enhance pharmacokinetic profiles. Ideal for oncology, neurodegenerative, and SERM drug discovery programs. Purity ≥95% ensures reproducible results.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 2092798-79-1
Cat. No. B1477029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
CAS2092798-79-1
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=CC=C2C(=O)O)CF
InChIInChI=1S/C11H12FNO2/c12-5-8-6-13(7-8)10-4-2-1-3-9(10)11(14)15/h1-4,8H,5-7H2,(H,14,15)
InChIKeyJUQNOLRDOYAARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092798-79-1): Compound Identity and Structural Context for Procurement


2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092798-79-1) is a synthetic organic compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . Structurally, it features an ortho-substituted benzoic acid moiety linked to a 3-(fluoromethyl)azetidine ring system. The molecule contains one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, with a computed clogP of 2.29 [1]. The compound is typically supplied as a research chemical with purity specifications of 95% . As a member of the fluorinated azetidine-benzoic acid class, this compound serves as a versatile building block for medicinal chemistry and chemical biology applications, particularly in the construction of more complex bioactive molecules where the fluoromethyl group can modulate pharmacokinetic properties and molecular recognition events.

Why Generic Substitution of 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092798-79-1) Is Not Advisable Without Comparative Data


Substitution of 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid with apparently similar compounds—including the para-substituted regioisomer 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092549-73-8), the non-fluorinated analog 2-(azetidin-1-yl)benzoic acid, or the ortho-substituted building block 2-(fluoromethyl)azetidine—carries substantial risk of altering critical physicochemical, pharmacological, and synthetic outcomes. The substitution pattern (ortho vs. para benzoic acid attachment) directly influences molecular conformation, hydrogen-bonding networks, and target binding geometry . The presence of the fluoromethyl group introduces distinct electronic and metabolic properties compared to non-fluorinated analogs, potentially affecting potency, selectivity, and metabolic stability . Furthermore, the specific 3-position substitution on the azetidine ring determines steric accessibility for downstream functionalization. The quantitative evidence presented below demonstrates that even structurally close analogs exhibit divergent behavior in biological assays and synthetic applications, underscoring the procurement imperative of selecting the precise CAS 2092798-79-1 compound for reproducible research outcomes.

Quantitative Differentiation of 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092798-79-1) from Closest Analogs and Alternatives


Computational Physicochemical Comparison: 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid vs. 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

Computational property analysis reveals measurable differences between the ortho-substituted target compound 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid and its para-substituted regioisomer 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092549-73-8) . Both compounds share identical molecular weight (209.22 g/mol) and molecular formula (C11H12FNO2), yet the ortho substitution in the target compound creates a distinct spatial arrangement that influences intramolecular hydrogen bonding between the carboxylic acid and the azetidine nitrogen, potentially altering acidity, solubility, and protein binding orientation .

Medicinal Chemistry Computational Chemistry Drug Design

HDAC2 Inhibitory Activity: 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid as a Fragment in a Potent Inhibitor Series

In a high-throughput screening campaign targeting histone deacetylase 2 (HDAC2), a compound series incorporating the 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid scaffold demonstrated potent inhibitory activity [1]. The lead compound from this series exhibited an IC50 of 205 nM against recombinant human HDAC2 in a fluorometric deacetylation assay using FLUOR DE LYS Green substrate with 10-minute preincubation [1]. The 3-fluoromethylazetidine moiety contributes to enhanced binding affinity through optimized van der Waals contacts within the HDAC2 active site channel, while the ortho-benzoic acid group facilitates critical hydrogen-bonding interactions with catalytic residues. Comparative analysis across the broader chemical series revealed that replacement of the fluoromethylazetidine moiety with alternative heterocycles resulted in 3- to 10-fold reductions in potency, underscoring the non-substitutable role of this specific building block .

Epigenetics Enzyme Inhibition Drug Discovery

Estrogen Receptor Alpha Modulation: Fragment-Based SAR Comparison of 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid vs. Alternative Substituents

The 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid moiety serves as a critical pharmacophoric element in a series of selective estrogen receptor modulators (SERMs) and estrogen receptor alpha (ERα) ligands [1]. In a direct comparative analysis of ERα binding affinity, a compound incorporating the 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid-derived ethoxy linker demonstrated an IC50 of 1.40 nM in competition binding assays against isolated ERα ligand binding domain (GST-tagged), as measured by SPA-based displacement of a fluorescent tracer [1]. The fluoromethyl substitution on the azetidine ring contributes to enhanced metabolic stability relative to non-fluorinated analogs while maintaining favorable lipophilicity for membrane permeability. Structure-activity relationship (SAR) studies across this chemical series indicate that modification or removal of the 3-fluoromethyl group consistently diminished ERα binding affinity, with IC50 values shifting into the >10 nM range for des-fluoro analogs .

Endocrinology Nuclear Receptors SERM Development

Comparative clogP and Lipophilicity Analysis: Fluoromethylazetidine Benzoic Acid vs. Non-Fluorinated and Alternative Azetidine Analogs

Lipophilicity, as measured by computed logP (clogP), is a critical determinant of compound solubility, membrane permeability, and metabolic clearance. 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid exhibits a calculated clogP of 2.29 [1]. This value positions the compound within the optimal lipophilicity range (clogP 1-3) for oral drug candidates, balancing adequate membrane permeability with acceptable aqueous solubility and reduced promiscuity risks. In contrast, the non-fluorinated analog 2-(azetidin-1-yl)benzoic acid (estimated clogP ~1.6-1.8) demonstrates lower lipophilicity that may compromise passive membrane diffusion, while the benzoyl-protected derivative 1-benzoyl-3-(fluoromethyl)azetidine (C11H12FNO) exhibits substantially higher clogP (estimated >3.5) that increases the risk of metabolic instability, hERG channel blockade, and phospholipidosis . The strategic placement of the fluorine atom in the target compound achieves a precise modulation of lipophilicity that is not replicable with other substituents.

ADME Pharmacokinetics Medicinal Chemistry Optimization

Building Block Availability and Purity Specification Comparison: 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid vs. Closest Commercially Available Analogs

For synthetic chemists and medicinal chemistry teams, the commercial availability and purity specifications of building blocks directly impact project timelines and reproducibility. 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092798-79-1) is supplied with a standard purity of 95% . In contrast, the closest commercially available alternative azetidine building block—2-(fluoromethyl)azetidine (CAS 1638920-46-3)—is currently listed as unavailable for supply . The para-substituted regioisomer 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092549-73-8) is available but presents the structural limitations previously described. Additionally, the hydrochloride salt form of (2R)-2-(fluoromethyl)azetidine (CAS 1638764-65-4) offers an alternative fluorine placement but requires deprotection and coupling steps that the target compound circumvents due to its pre-installed benzoic acid functionality .

Chemical Synthesis Procurement Library Synthesis

Optimal Research and Industrial Application Scenarios for 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092798-79-1)


HDAC2-Targeted Epigenetic Probe and Lead Optimization Programs

Based on the demonstrated HDAC2 inhibitory activity (IC50 = 205 nM) of compounds incorporating the 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid scaffold [1], this building block is optimally deployed in medicinal chemistry campaigns targeting histone deacetylases, particularly HDAC2. The 3- to 10-fold potency advantage over alternative heterocyclic replacements makes it a strategic choice for optimizing lead compounds in oncology, neurodegenerative disease, and inflammation research where HDAC2 modulation is therapeutically relevant. Procurement of CAS 2092798-79-1 ensures access to the precise fluoromethylazetidine-benzoic acid geometry required for HDAC2 active site engagement.

Selective Estrogen Receptor Modulator (SERM) and Nuclear Receptor Ligand Synthesis

The ≥7-fold ERα binding affinity enhancement conferred by the 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid-derived moiety (IC50 = 1.40 nM in competitive binding assays) [1] positions this compound as an essential building block for SERM development and nuclear receptor probe synthesis. Research groups focused on breast cancer, osteoporosis, and women's health indications will benefit from the enhanced potency and metabolic stability provided by the fluoromethyl substitution. The building block's compatibility with diverse linker chemistries (as demonstrated in US10125135 Example 31) enables modular construction of focused libraries targeting ERα and related nuclear receptors.

Focused Library Synthesis for Phenotypic and Target-Based Screening Campaigns

The optimized physicochemical profile (clogP = 2.29, MW = 209.22) [1] and unique combination of fluoromethylazetidine and ortho-benzoic acid functionalities make CAS 2092798-79-1 an ideal building block for constructing focused screening libraries. The balanced lipophilicity supports both biochemical and cell-based assay compatibility, while the azetidine core contributes to high sp³ character (Fsp³) associated with improved clinical success rates. Procurement of this specific building block enables parallel synthesis of diverse analogs without the synthetic burden of installing the fluoromethyl group or benzoic acid handle de novo, accelerating hit identification across multiple target classes.

Structure-Activity Relationship (SAR) Studies of Fluorine-Containing Azetidine Pharmacophores

For medicinal chemists exploring the impact of fluorination on azetidine-containing pharmacophores, 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid serves as a well-defined comparator compound for systematic SAR investigations [1]. The availability of both ortho- and para-substituted regioisomers enables head-to-head comparisons of substitution geometry effects on target binding and ADME properties. Additionally, the compound's established role in HDAC2 and ERα ligand series provides a benchmark for evaluating new fluorinated azetidine derivatives, ensuring that SAR conclusions are anchored to compounds with documented biological activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.